molecular formula C23H17ClF3N3O3S B2457157 4-chlorobenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone CAS No. 383145-86-6

4-chlorobenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone

Cat. No. B2457157
CAS RN: 383145-86-6
M. Wt: 507.91
InChI Key: DGYRCCJUUJPFEE-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a trifluoromethyl group, a phenyl group, and a chlorobenzyl group. These groups are often found in various pharmaceuticals and could contribute to the compound’s potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the attached phenyl, chlorobenzyl, and trifluoromethyl groups . The exact structure would depend on the positions of these groups on the triazole ring.


Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the triazole ring might be able to act as a ligand, binding to metal ions to form coordination complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the various groups on the triazole ring. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Antimicrobial Activities

The synthesis of this compound involves several steps, including the conversion of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. Researchers have screened it for antimicrobial activities, and some derivatives have demonstrated good or moderate efficacy against microorganisms . These findings suggest potential applications in developing novel antimicrobial agents.

Chemotherapy and Medicinal Chemistry

High nitrogen-containing heterocyclic systems, like this triazole derivative, have gained attention due to their utility in chemotherapy. Azoles, including triazoles, are widely studied for their safety profiles and therapeutic indices. Conazoles, a major class of azole-based drugs, find applications in treating fungal infections, especially in immune-compromised patients. Understanding the compound’s interactions with heme proteins can further enhance its potential in medicinal chemistry .

Antitubercular Activity

While not directly studied for antitubercular activity, the compound’s structural features warrant exploration. Researchers have investigated related indole derivatives for their in vitro antitubercular effects. Considering the overlap in chemical properties, it might be worthwhile to explore the potential of this compound against Mycobacterium tuberculosis .

Pyrotechnics

Similar to propellants and explosives, compounds with nitrogen-rich heterocycles contribute to pyrotechnic formulations. Investigating the compound’s behavior under different conditions could provide insights into its pyrotechnic applications.

Future Directions

Further studies would be needed to fully characterize this compound and determine its potential uses. This could include synthetic studies to optimize its production, as well as biological studies to investigate its activity and mechanism of action .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3O3S/c24-18-11-9-16(10-12-18)15-34(31,32)22-29-28-21(30(22)19-6-2-1-3-7-19)14-33-20-8-4-5-17(13-20)23(25,26)27/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYRCCJUUJPFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2S(=O)(=O)CC3=CC=C(C=C3)Cl)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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